molecular formula C7H11ClN4O B15240158 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B15240158
M. Wt: 202.64 g/mol
InChI Key: QXLYAFLDWYZWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with an appropriate amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated pyrazole ring can be reduced to form dechlorinated products.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.

    Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)-2-methylpropanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide may impart unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

2-amino-3-(4-chloropyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11ClN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13)

InChI Key

QXLYAFLDWYZWKO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Cl)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.